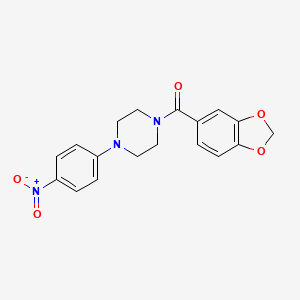

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WAY-119171は、10-アセチル-3,7-ジヒドロキシフェノキサジンとしても知られており、分子式がC14H11NO4である化学化合物です。これは、過酸化水素の選択的検出を可能にする、西洋ワサビペルオキシダーゼ用の高感度で安定な基質です。 この化合物は、過酸化水素と反応したときに蛍光性化合物を生成する能力のために、生化学アッセイで広く使用されています .

準備方法

WAY-119171の合成には、いくつかのステップが含まれます。一般的な方法の1つは、3,7-ジヒドロキシフェノキサジンのアセチル化です。この反応は通常、無水酢酸をアセチル化剤として、ピリジンなどの塩基を反応の触媒として使用します。 この反応は、通常室温で穏やかな条件下で行われ、目的の生成物が得られます .

化学反応の分析

WAY-119171は、次のものを含む、いくつかの種類の化学反応を起こします。

酸化: WAY-119171は、西洋ワサビペルオキシダーゼの存在下で過酸化水素と反応し、レゾルフィンと呼ばれる蛍光性化合物を生成します.

還元: この化合物は、特定の条件下で還元できますが、この反応はあまり使用されていません。

置換: WAY-119171は、適切な条件下でアセチル基が他の官能基に置き換えられる置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、酸化反応用の過酸化水素と、還元反応用のさまざまな還元剤が含まれます。 酸化反応から生成される主な生成物はレゾルフィンであり、これは非常に蛍光性が高く、さまざまなアッセイで使用されます .

科学研究の応用

WAY-119171には、次のものを含む、いくつかの科学研究の応用があります。

生化学: 過酸化水素を検出するための生化学アッセイで、西洋ワサビペルオキシダーゼの基質として使用されます。

細胞生物学: この化合物は、細胞ベースのアッセイで、酸化ストレスと活性酸素種レベルを測定するために使用されます。

医学研究: WAY-119171は、生物学的サンプル中のペルオキシダーゼ活性を検出するための診断アッセイで使用されます。

産業用アプリケーション: この化合物は、過酸化水素の検出を必要とするさまざまな産業プロセスで使用されています.

科学的研究の応用

WAY-119171 has several scientific research applications, including:

Biochemistry: It is used as a substrate for horseradish peroxidase in biochemical assays to detect hydrogen peroxide.

Cell Biology: The compound is used in cell-based assays to measure oxidative stress and reactive oxygen species levels.

Medical Research: WAY-119171 is used in diagnostic assays to detect peroxidase activity in biological samples.

Industrial Applications: The compound is used in various industrial processes that require the detection of hydrogen peroxide.

作用機序

WAY-119171の作用機序には、西洋ワサビペルオキシダーゼの存在下での過酸化水素との反応が含まれます。酵素は、WAY-119171の酸化を触媒して、非常に蛍光性のある化合物であるレゾルフィンを生成します。 この反応は非常に特異的かつ感度が高いため、WAY-119171はさまざまなアッセイで過酸化水素を検出するための優れた基質となっています .

類似の化合物との比較

WAY-119171は、10-アセチル-3,7-ジヒドロキシフェノキサジン(ADHP)やアンプレックスレッドなどの他のフェノキサジン誘導体と似ています。これらの化合物は、西洋ワサビペルオキシダーゼの基質としても機能し、過酸化水素と反応すると蛍光性生成物を生成します。 WAY-119171は、その安定性と感度においてユニークであり、多くの生化学アッセイで好ましい選択肢となっています .

類似の化合物には、次のものが含まれます。

- 10-アセチル-3,7-ジヒドロキシフェノキサジン(ADHP)

- アンプレックスレッド

- レゾルフィン誘導体

類似化合物との比較

WAY-119171 is similar to other phenoxazine derivatives, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) and Amplex Red. These compounds also serve as substrates for horseradish peroxidase and produce fluorescent products upon reaction with hydrogen peroxide. WAY-119171 is unique in its stability and sensitivity, making it a preferred choice for many biochemical assays .

Similar compounds include:

- 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)

- Amplex Red

- Resorufin derivatives

These compounds share similar chemical structures and reactivity but may differ in their stability, sensitivity, and specific applications .

特性

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c22-18(13-1-6-16-17(11-13)26-12-25-16)20-9-7-19(8-10-20)14-2-4-15(5-3-14)21(23)24/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAADSYODXCXHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)methoxy]pyrimidine](/img/structure/B2843616.png)

![3-butyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843617.png)

![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2843628.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2843629.png)

![3-oxo-N-(pyridin-3-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2843633.png)